Pyrrole-2-carbonyl chloride

Overview

Description

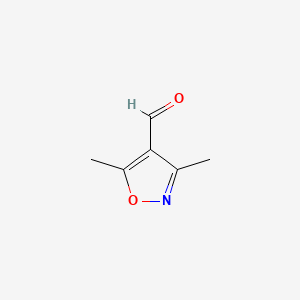

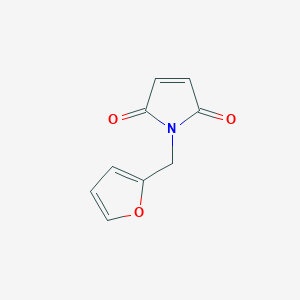

Pyrrole-2-carbonyl chloride is an organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by the presence of a carbonyl chloride group attached to the second position of the pyrrole ring. This compound is a versatile intermediate used in various chemical syntheses, particularly in the preparation of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Pyrrole-2-carbonyl chloride, also known as 1H-pyrrole-2-carbonyl chloride, is a derivative of Pyrrole-2-carboxaldehyde (Py-2-C). Py-2-C derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . These observations indicate the importance of the this compound skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .

Mode of Action

The proposed mechanism for the formation of this compound from glucose and alkylamines (including lysine and γ-butyric acid) has been suggested to occur via the formation of 3-deoxy-D-glucose in the reaction course . In this mechanism, the alkylamine attacks the enol site of 3-deoxy-D-glucose forming an enamino diketone .

Biochemical Pathways

In the stages of diabetes, many metabolites are produced by the reaction of glucose and amino acids. This process occurs via the well-known Amadori and Maillard reactions . After a complicated series of reactions, advanced glycation end products (AGEs) are produced. Typical AGEs include carboxymethyllysine, carboxyethyllysine, GA-pyridine, glucospan, arg-pyrimidine, pentosidine, and pyrraline . This compound, as a derivative of Py-2-C, may be involved in these biochemical pathways.

Result of Action

The result of the action of this compound is the formation of a Py-2-C skeleton, which is a well-known diabetes molecular marker . This indicates that this compound may play a role in the biochemical processes related to diabetes.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro can chemically produce Py-2-C . Therefore, the pH of the environment could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Pyrrole-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules through its reactive carbonyl chloride group. For example, it can react with amino groups in proteins to form stable amide bonds, which can modify the protein’s structure and function. Additionally, this compound can be used to synthesize pyrrole derivatives that exhibit biological activities, such as antimicrobial and anticancer properties .

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of proteins by this compound can alter their activity, leading to changes in cell function. Additionally, this compound can induce oxidative stress in cells, which can impact cellular homeostasis and lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic groups in biomolecules. This reactivity allows this compound to modify proteins, enzymes, and other biomolecules, leading to changes in their structure and function. For example, this compound can inhibit enzyme activity by covalently modifying the active site, preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of water, leading to the formation of pyrrole-2-carboxylic acid and hydrochloric acid. This hydrolysis can impact the compound’s reactivity and long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modify specific proteins and enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cell death. These adverse effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized to pyrrole-2-carboxylic acid through hydrolysis, which can then participate in further biochemical reactions. This compound can also affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. Its reactive carbonyl chloride group allows it to form covalent bonds with biomolecules, which can impact its localization and accumulation. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can modify proteins and other biomolecules. These modifications can impact the activity and function of this compound within different subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction is as follows:

Pyrrole-2-carboxylic acid+Thionyl chloride→Pyrrole-2-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to pyrrole-2-carboxaldehyde or pyrrole-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidation of this compound can yield pyrrole-2-carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Pyrrole-2-carboxylic acid: Formed by oxidation.

Scientific Research Applications

Pyrrole-2-carbonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

Pyrrole-2-carbonyl chloride can be compared with other similar compounds, such as:

Pyrrole-2-carboxylic acid: The precursor to this compound, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

Pyrrole-2-carboxaldehyde: A reduction product of this compound, containing an aldehyde group.

Pyrrole-2-methanol: Another reduction product, containing a hydroxyl group.

Uniqueness: this compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name |

1H-pyrrole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5(8)4-2-1-3-7-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGNNBCWQOIVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279546 | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-82-7 | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2E2Q75PV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is pyrrole-2-carbonyl chloride utilized in the synthesis of bioactive compounds?

A1: this compound serves as a crucial acylating agent in synthesizing various N-(1-butylpyrrole-2-carbonyl)-amino acid methyl esters []. These esters are considered valuable intermediates in the production of diverse biologically active molecules, including pharmaceuticals and agrochemicals. The reaction proceeds efficiently at room temperature, resulting in high yields (81.3%~87.1%) of the desired products. []

Q2: What makes this compound a preferred choice in certain synthetic routes?

A2: In the synthesis of marine pyrrole-2-aminoimidazoles, oroidin, and its derivatives, this compound plays a key role []. The traditional approach involves using this compound for preparing N-acyl-1,2-dihydropyridines, which are vital intermediates in the synthesis. This method offers a direct route to these compounds, highlighting the significance of this compound in accessing complex natural products and their analogs [].

Q3: How does the structure of this compound relate to its reactivity?

A3: Studies have investigated the correlation between the carbonyl vibrational frequency of substituted thenoyl chlorides (structurally similar to this compound) and their reaction rates with aniline []. Researchers suggest that a similar correlation might exist for furan- and pyrrole-2-carbonyl chlorides. This implies that substituents on the pyrrole ring could impact the reactivity of this compound, particularly in reactions involving the carbonyl group, such as amidation or esterification [].

Q4: Are there alternative reagents to this compound in synthetic applications?

A4: Yes, alternative reagents can be used in certain reactions. For instance, in the synthesis of N-(1-butylpyrrole-2-carbonyl)-amino acid methyl esters, 1-butyl-2-(trichloroacetyl) pyrrole is employed as a substitute for this compound []. This alternative acylating agent effectively avoids the use of this compound while achieving comparable yields. The choice between these reagents often depends on factors such as reaction conditions, desired product purity, and availability of starting materials [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)